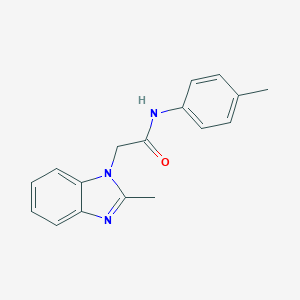![molecular formula C17H13N5O4 B233340 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione, also known as methylene blue, is a synthetic compound that has been used for various scientific research applications. It is a redox-active dye that has been extensively studied due to its unique properties and potential therapeutic benefits.
Mécanisme D'action
Methylene blue acts as a redox-active molecule, which means it can accept or donate electrons. It can also act as a photosensitizer, which means it can produce reactive oxygen species when exposed to light. In the body, 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione blue can cross the blood-brain barrier and accumulate in the brain, where it can inhibit the aggregation of amyloid beta proteins, which are associated with Alzheimer's disease. It can also inhibit the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters, leading to increased levels of dopamine and serotonin.
Biochemical and Physiological Effects:
Methylene blue has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It can also improve mitochondrial function and increase ATP production, which can improve cellular energy metabolism. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methylene blue has several advantages for lab experiments, including its low cost, availability, and stability. It can also be easily synthesized and purified. However, it also has some limitations, including its potential toxicity at high doses and its potential to interfere with other experimental assays. Therefore, it is important to carefully control the dose and concentration of 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione blue used in experiments.
Orientations Futures
There are several future directions for research on 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione blue, including its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It may also have potential applications in cancer therapy, as a photosensitizer in photodynamic therapy, and as an antioxidant in the treatment of oxidative stress-related diseases. Additionally, further research is needed to understand the potential side effects and toxicity of this compound blue, as well as its interactions with other drugs and experimental assays.
Méthodes De Synthèse
Methylene blue can be synthesized through several methods, including the reduction of 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione azure, the oxidation of dimethylparaphenylene diamine, and the oxidation of N,N-dimethylaniline. The most common method involves the oxidation of N,N-dimethylaniline with sodium nitrite in the presence of hydrochloric acid, followed by the addition of zinc dust to reduce the resulting diazonium salt.
Applications De Recherche Scientifique
Methylene blue has been used in various scientific research applications, including as a staining agent in histology and microscopy, a redox indicator in chemical analysis, and a photosensitizer in photodynamic therapy. It has also been studied for its potential therapeutic benefits in several medical conditions, including Alzheimer's disease, Parkinson's disease, and sepsis.
Propriétés
Formule moléculaire |
C17H13N5O4 |
|---|---|
Poids moléculaire |
351.32 g/mol |
Nom IUPAC |
7-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C17H13N5O4/c1-20-13-12(16(25)21(2)17(20)26)18-7-9(19-13)8-22-14(23)10-5-3-4-6-11(10)15(22)24/h3-7H,8H2,1-2H3 |
Clé InChI |
WGQUELUQRMKKIQ-UHFFFAOYSA-N |
SMILES |
CN1C2=NC(=CN=C2C(=O)N(C1=O)C)CN3C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
CN1C2=NC(=CN=C2C(=O)N(C1=O)C)CN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
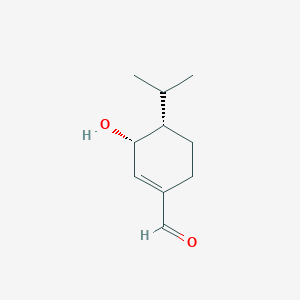
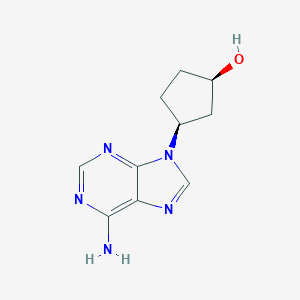
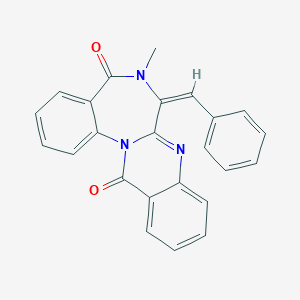
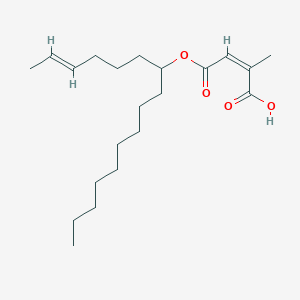
![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)

![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
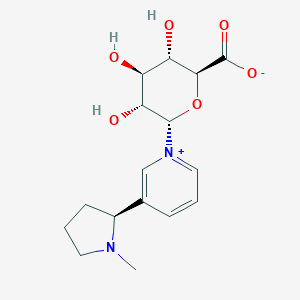

![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)

